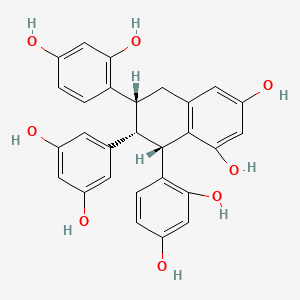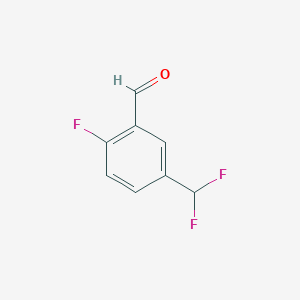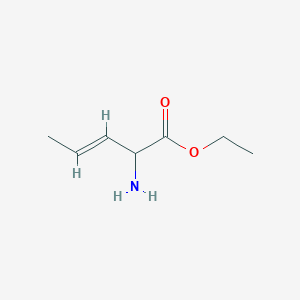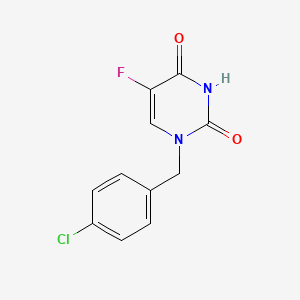
2-Amino-5-chloro-indan-2-carboxylic acid methyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-chloro-indan-2-carboxylic acid methyl ester hydrochloride is a chemical compound with the molecular formula C11H13Cl2NO2 It is a derivative of indan, a bicyclic organic compound, and features both amino and carboxylic acid ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-indan-2-carboxylic acid methyl ester hydrochloride typically involves multiple steps:
Starting Material: The synthesis often begins with indan, which undergoes chlorination to introduce the chlorine atom at the 5-position.
Amination: The chlorinated indan is then subjected to amination to introduce the amino group at the 2-position.
Carboxylation: The next step involves carboxylation to form the carboxylic acid group at the 2-position.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylic acid ester to the corresponding alcohol.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-Amino-5-chloro-indan-2-carboxylic acid methyl ester hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of indan derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of both amino and carboxylic acid ester groups makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism by which 2-Amino-5-chloro-indan-2-carboxylic acid methyl ester hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds with biological targets, while the carboxylic acid ester group can participate in esterification reactions, modifying the compound’s activity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloro-indan-2-carboxylic acid: Lacks the methyl ester group, which may affect its solubility and reactivity.
2-Amino-5-bromo-indan-2-carboxylic acid methyl ester: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
2-Amino-5-chloro-indan-2-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group, which may affect its pharmacokinetics and biological activity.
Uniqueness
2-Amino-5-chloro-indan-2-carboxylic acid methyl ester hydrochloride is unique due to the specific combination of functional groups and the presence of the chlorine atom at the 5-position. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
1965308-84-2 |
|---|---|
Molecular Formula |
C11H13Cl2NO2 |
Molecular Weight |
262.13 g/mol |
IUPAC Name |
methyl 2-amino-5-chloro-1,3-dihydroindene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H12ClNO2.ClH/c1-15-10(14)11(13)5-7-2-3-9(12)4-8(7)6-11;/h2-4H,5-6,13H2,1H3;1H |
InChI Key |
KCLBNFZFQGVZTG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC2=C(C1)C=C(C=C2)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate](/img/structure/B12835339.png)

![Ethyl 7-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12835348.png)

![rel-5-(((((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methoxy)carbonyl)amino)pentanoic acid](/img/structure/B12835366.png)

![(E)-3-(4-(1-(1-Cyclohexyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)cyclopentanecarboxamido)phenyl)acrylic acid](/img/structure/B12835368.png)





![Ammonium Bis[PerfluoroHexadecylEthyl]Phosphate](/img/structure/B12835390.png)
![1-[2-(4-Chlorophenoxy)ethyl]-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12835394.png)
